molecular formula C20H21N3O3 B246635 N-(1-hydroxybutan-2-yl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide

N-(1-hydroxybutan-2-yl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide

Cat. No.: B246635
M. Wt: 351.4 g/mol
InChI Key: GOSIGVNANJMKIC-UHFFFAOYSA-N
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Description

N-(1-hydroxybutan-2-yl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core linked to a phthalazinone moiety through a hydroxymethylpropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxybutan-2-yl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the phthalazinone ring, followed by the introduction of the benzamide group and the hydroxymethylpropyl chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxybutan-2-yl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the phthalazinone moiety can be reduced to form a hydroxyl group.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbonyl group results in a hydroxylated product.

Scientific Research Applications

N-(1-hydroxybutan-2-yl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-hydroxybutan-2-yl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and phthalazinone analogs. These compounds share structural similarities but may differ in their chemical and biological properties.

Uniqueness

N-(1-hydroxybutan-2-yl)-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide

InChI

InChI=1S/C20H21N3O3/c1-3-15(12-24)21-19(25)14-10-8-13(9-11-14)18-16-6-4-5-7-17(16)20(26)23(2)22-18/h4-11,15,24H,3,12H2,1-2H3,(H,21,25)

InChI Key

GOSIGVNANJMKIC-UHFFFAOYSA-N

SMILES

CCC(CO)NC(=O)C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C

Canonical SMILES

CCC(CO)NC(=O)C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C

Origin of Product

United States

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